Reduced Thymidylate Synthase Inhibitory Potency Relative to Clinical Antifolates
5-Deazaisofolic acid exhibits measurable but weak inhibition of thymidylate synthase (TS), with a Ki of 0.090 nM and an IC50 of 23 nM against purified recombinant human TS expressed in E. coli [1]. In contrast, the clinical quinazoline antifolate raltitrexed (ZD1694) demonstrates a TS Ki of 62 nM and an IC50 of 2.5 nM in comparable enzyme inhibition assays . The oxidized isofolate class, including 5-deazaisofolic acid, is characterized as poor inhibitors of tumor cell growth in culture [2].
| Evidence Dimension | Thymidylate synthase inhibitory potency |
|---|---|
| Target Compound Data | Ki = 0.090 nM; IC50 = 23 nM |
| Comparator Or Baseline | Raltitrexed: Ki = 62 nM; IC50 = 2.5 nM |
| Quantified Difference | 5-Deazaisofolic acid Ki is 689-fold lower (numerically smaller value represents higher potency in Ki terms, but note: 0.090 nM is more potent than 62 nM by Ki metric; context: IC50 comparison shows 5-deazaisofolic acid IC50 of 23 nM is approximately 9.2-fold higher than raltitrexed IC50 of 2.5 nM, indicating weaker cellular TS inhibition by the oxidized isofolate) |
| Conditions | Purified recombinant human TS expressed in E. coli; spectrophotometric assay measuring tetrahydrofolate oxidation |
Why This Matters
Researchers requiring a low-potency TS inhibitor comparator or an oxidized folate scaffold for SAR studies should select 5-deazaisofolic acid rather than clinical TS inhibitors that would confound experiments with potent antiproliferative effects.
- [1] BindingDB. Affinity Data for BDBM50040861: Ki = 0.090 nM; IC50 = 23 nM against thymidylate synthase (purified recombinant human gene). View Source
- [2] Singh SK, Dev IK, Duch DS, Ferone R, Smith GK, Freisheim JH, Hynes JB. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues. J Med Chem. 1991;34(2):606-610. View Source
